
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Overview
Description
Mechanism of Action
Mode of Action
It is hypothesized that the compound may bind to its target(s), altering their function and leading to changes within the cell
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to cellular signaling or metabolism
Pharmacokinetics
The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is also currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biological Activity
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, with the CAS number 404844-11-7, is a compound of interest due to its potential as a kinase inhibitor and its applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO, with a molecular weight of 429.90 g/mol. The structure features a chloromethyl group attached to a benzamide core, which is further substituted with a pyrimidine and pyridine moiety, contributing to its biological activity.
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various receptor tyrosine kinases (RTKs), particularly those involved in cancer signaling pathways. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).
Table 1: Kinase Inhibition Data
Kinase Target | Inhibition (%) at 10 nM |
---|---|
EGFR | 91% |
VEGFR2 | 16% - 48% |
PDGFRα | 67% - 77% |
These findings suggest that the compound may serve as a lead for developing targeted therapies against cancers driven by these pathways .
The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. This action is crucial for inhibiting cell proliferation in cancer cells.
Study on EGFR Inhibition
A study published in MDPI highlighted the synthesis and biological evaluation of several derivatives containing the benzamide fragment. The most potent compounds demonstrated over 90% inhibition against EGFR at low concentrations (10 nM), indicating their potential for therapeutic applications in treating cancers associated with EGFR mutations .
In Vivo Efficacy
In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies demonstrated that administration led to significant tumor regression in xenograft models, reinforcing the potential of this compound as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key structural identifiers and physicochemical properties of this compound?
- Molecular Formula : C24H20ClN5O
- Molecular Weight : 429.90 g/mol
- IUPAC Name : 4-(Chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- SMILES : Cc1ccc(NC(=O)c2ccc(CCl)cc2)cc1Nc3nccc(n3)c4cccnc4
- InChI Key : InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
- Storage : Store at +5°C in a dry environment to maintain stability .
Q. What synthetic routes are commonly used to prepare this compound?
- Key Steps :
Pyrimidine Intermediate Synthesis : React 4-(pyridin-3-yl)pyrimidin-2-amine with 3-nitro-4-methylphenylamine under coupling conditions.
Benzamide Formation : Couple the intermediate with 4-(chloromethyl)benzoyl chloride using carbodiimide reagents (e.g., EDC/HOBT) in DMSO at 20°C for 20–24 hours.
Purification : Employ column chromatography (e.g., chloroform:methanol, 3:1) followed by crystallization from diethyl ether .
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic protons, amide bonds, and chloromethyl groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (theoretical [M+H]<sup>+</sup> = 430.13).
- HPLC Analysis : ≥98% purity confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step?
- Methodological Approach :
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HOBT) to improve efficiency.
- Solvent Optimization : Compare DMSO, DMF, and THF for solubility and reaction kinetics.
- Temperature Control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics while monitoring decomposition via TLC .
Q. What mechanistic insights exist for substitution reactions at the chloromethyl group?
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., piperazine derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Kinetic Studies : Use <sup>13</sup>C labeling to track reaction pathways and quantify activation parameters (ΔG‡) via Eyring plots .
Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?
- Target Hypothesis : The pyridinylpyrimidine moiety suggests kinase inhibition potential (e.g., Bcr-Abl or EGFR).
- Assays :
- In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC50.
- Cellular Uptake : Radiolabel the compound with <sup>14</sup>C and quantify intracellular accumulation in cancer cell lines .
Q. What strategies mitigate stability issues during long-term storage?
- Degradation Pathways : Hydrolysis of the chloromethyl group to hydroxymethyl under humid conditions.
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder under argon.
- Additives : Include desiccants (e.g., silica gel) in packaging to control moisture .
Q. Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported molecular weights for similar analogs?
- Cross-Validation : Compare experimental HR-MS data with theoretical values from computational tools (e.g., ChemAxon).
- Source Critique : Prioritize peer-reviewed journals over vendor databases (e.g., avoid BenchChem) due to potential inconsistencies .
Q. What analytical techniques differentiate regioisomers during synthesis?
- X-ray Crystallography : Resolve ambiguous NOE effects in NMR by determining crystal structures.
- 2D NMR : Use HSQC and HMBC to assign coupling patterns between pyrimidine and pyridine rings .
Q. Methodological Resources
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 404844-11-7
- Molecular Formula : C₂₄H₂₀ClN₅O
- Molecular Weight : 429.90 g/mol
- Structure : Features a benzamide core with a chloromethyl group at the 4-position, linked to a 4-methylphenylamine moiety substituted with a pyridinylpyrimidine group .
- Role : Intermediate in synthesizing Imatinib analogs and other kinase inhibitors .
Physicochemical Properties :
- Melting Point : 300°C
- Solubility : Moderate lipophilicity (LogP: 4.04) due to aromatic rings and chloromethyl group .
- Reactivity : The chloromethyl group enables nucleophilic substitution, facilitating further derivatization (e.g., sulfoximine introduction) .
Structural and Functional Variations
The compound belongs to a class of kinase inhibitors sharing the N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide scaffold. Key differences arise from substituents on the benzamide ring, influencing bioactivity, stability, and synthetic routes.
Table 1: Structural Comparison of Selected Analogs
Pharmacokinetic Considerations
- Lipophilicity: Chloromethyl group increases LogP (4.04) compared to methyl (3.82) or amino (3.10) analogs, affecting membrane permeability .
- Metabolic Stability : Piperazine-containing analogs (e.g., Imatinib impurity) may undergo faster hepatic metabolism due to basic nitrogen centers .
Key Research Findings
- Reactivity Utility : The chloromethyl group in the target compound enables diverse post-synthetic modifications, such as sulfoximine incorporation (e.g., Compound 8 in ).
- Structural-Activity Relationship (SAR): Chlorine vs. Methyl: Replacement of chloromethyl with methyl reduces alkylation risk but may diminish kinase-binding affinity . Amino Groups: 4-Amino substituents (e.g., Compound 8h) enhance solubility and target engagement via hydrogen bonding .
Properties
IUPAC Name |
4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWDFMSJPJUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436494 | |
Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404844-11-7 | |
Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.